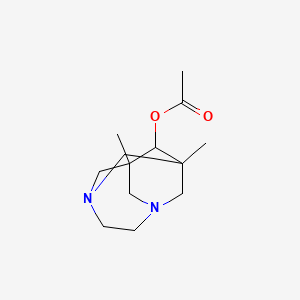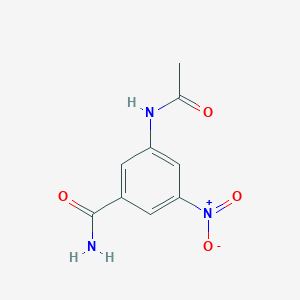![molecular formula C23H20BrN7O5 B15150811 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15150811.png)
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a purine core with a hydrazinyl-indole moiety and a bromophenoxy-hydroxypropyl side chain, making it a subject of interest for chemists and biochemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate guanine derivatives under acidic or basic conditions.
Introduction of the hydrazinyl-indole moiety: This step involves the condensation of an indole-2,3-dione with hydrazine derivatives, followed by coupling with the purine core.
Attachment of the bromophenoxy-hydroxypropyl side chain: This is typically done through nucleophilic substitution reactions, where the bromophenoxy group is introduced via a halogen exchange reaction, followed by the addition of a hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl and indole moieties, leading to the formation of corresponding ketones and quinones.
Reduction: Reduction reactions can target the carbonyl groups in the indole and purine cores, resulting in the formation of alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced properties.
科学研究应用
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl-indole moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The bromophenoxy-hydroxypropyl side chain can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- **7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
- **7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the bromophenoxy group in 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated and fluorinated analogs, potentially offering different pharmacological profiles and applications.
属性
分子式 |
C23H20BrN7O5 |
|---|---|
分子量 |
554.4 g/mol |
IUPAC 名称 |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H20BrN7O5/c1-30-19-18(21(34)27-23(30)35)31(10-13(32)11-36-14-8-6-12(24)7-9-14)22(26-19)29-28-17-15-4-2-3-5-16(15)25-20(17)33/h2-9,13,25,32-33H,10-11H2,1H3,(H,27,34,35) |
InChI 键 |
WEUAEOUSMNSXCJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COC5=CC=C(C=C5)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![4-[({4-[(3-Chlorophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl 4-nitrobenzoate](/img/structure/B15150738.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15150745.png)
![[(Trimethylammonio)methyl]ferrocene](/img/structure/B15150748.png)
![5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15150760.png)


![2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B15150775.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150779.png)
![3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B15150786.png)
![Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15150793.png)

![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
